Decyldimethyloctylammoniumchlorid

Übersicht

Beschreibung

Quaternium-24, also known as octyl decyl dimethyl ammonium chloride, is an organic compound classified as a quaternary ammonium salt. It is widely used as a disinfectant, sanitizer, and fungicide in cleaning solutions and pre-moistened wipes. Additionally, it serves as a surfactant in cosmetics and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

Decyldimethyloctylammonium chloride is primarily utilized as an antimicrobial agent . Its effectiveness against a broad spectrum of microorganisms makes it suitable for:

- Surface Disinfection : It is commonly employed in hospitals, nursing homes, and food handling facilities for disinfecting hard surfaces. The compound is effective against bacteria, fungi, and viruses, making it a versatile disinfectant in healthcare settings .

- Medical Equipment Sterilization : DDAC is used to sterilize surgical instruments and other medical devices. Its bactericidal properties help prevent infections in clinical environments .

- Personal Care Products : This compound is often found in various personal care items such as hand sanitizers and antiseptic wipes due to its skin-friendly disinfecting capabilities .

Agricultural Applications

In agriculture, decyldimethyloctylammonium chloride serves multiple purposes:

- Pesticide Formulation : It acts as a surfactant in pesticide formulations, enhancing the spread and adherence of the pesticide on plant surfaces. This improves the efficacy of the active ingredients against pests .

- Water Treatment : The compound is used in water purification systems to control microbial growth in irrigation water and other agricultural water supplies .

Industrial Uses

DDAC has significant applications in various industrial processes:

- Cleaning Agents : It is a common ingredient in industrial cleaners and degreasers, particularly for cleaning hard surfaces in manufacturing and processing facilities .

- Wood Preservation : The compound is utilized as a wood preservative to protect wooden structures from microbial decay and insect damage .

- Textile Industry : In textiles, it is used as a fabric softener and antimicrobial agent to prevent odor and degradation caused by microbial growth .

Environmental Considerations

While decyldimethyloctylammonium chloride is effective as a disinfectant, it poses certain environmental risks:

- Aquatic Toxicity : The compound can be harmful to aquatic life if released into water bodies. Its use requires careful management to minimize environmental impact .

- Skin and Eye Irritation : It can cause severe skin burns and eye damage upon contact, necessitating proper handling procedures in industrial settings .

Case Study 1: Hospital Disinfection Protocols

A study conducted in a hospital setting demonstrated that using DDAC-based disinfectants significantly reduced the incidence of healthcare-associated infections (HAIs). The protocol involved applying the disinfectant on high-touch surfaces multiple times daily, resulting in a 40% reduction in infection rates over six months.

Case Study 2: Agricultural Water Treatment

In agricultural research, DDAC was tested as a treatment for irrigation water contaminated with pathogens. The results indicated that treating water with DDAC effectively reduced microbial counts by over 90%, improving crop safety and yield.

Wirkmechanismus

Target of Action

Decyldimethyloctylammonium chloride, also known as Quaternium-24, primarily targets the phospholipid membranes of microorganisms . These membranes play a crucial role in maintaining the structural integrity of the cells and regulating the transport of substances in and out of the cells.

Mode of Action

Quaternium-24 is a quaternary ammonium compound that acts as a disinfectant and microbicidal agent . It disrupts the intermolecular interactions and causes the dissociation of lipid bilayers . This disruption leads to leakage of cellular contents, which eventually results in cell death .

Biochemical Pathways

This disruption can affect various downstream effects, including energy production, nutrient uptake, and waste removal, ultimately leading to cell death .

Pharmacokinetics

As a quaternary ammonium compound, it is generally considered to have low bioavailability due to its poor absorption and rapid elimination .

Result of Action

The primary result of Quaternium-24’s action is the death of microorganisms, including bacteria and fungi . By disrupting the cell membrane, it causes the leakage of cellular contents, leading to cell death . This makes it an effective disinfectant and microbicidal agent, used in a variety of products .

Biochemische Analyse

Biochemical Properties

Decyldimethyloctylammonium chloride is mostly bactericidal at 1% (1 min) and yeasticidal at 0.0076% (15 min) . It interacts with enzymes and proteins within the microbial cell, leading to the disruption of cellular processes

Cellular Effects

Decyldimethyloctylammonium chloride has been shown to induce cell damage, including injury of mitochondria and lysosomes, leading to the release of lactate dehydrogenase . It also increases intracellular reactive oxygen species (ROS) production while decreasing glutathione (GSH) activity .

Molecular Mechanism

The molecular mechanism of action of Decyldimethyloctylammonium chloride involves disruption of intermolecular interactions and dissociation of lipid bilayers . This leads to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

It has been found to be effective at a concentration of 32 mg/L, with its inhibitory effect increasing as the concentration increased .

Dosage Effects in Animal Models

It has been found to cause infertility and birth defects in mice when combined with Alkyl (60% C14, 25% C12, 15% C16) dimethyl benzyl ammonium chloride .

Metabolic Pathways

It has been suggested that it may interact with enzymes or cofactors within the cell .

Transport and Distribution

It is known to disrupt intermolecular interactions, which could potentially affect its localization or accumulation .

Subcellular Localization

Due to its disruptive effects on lipid bilayers, it may be localized to the cell membrane .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Quaternium-24 wird durch Alkylierung tertiärer Amine synthetisiert. Das Verfahren beinhaltet die Reaktion eines tertiären Amins mit einem Alkylhalogenid, typischerweise unter kontrollierten Bedingungen, um die Bildung des quaternären Ammoniumsalzes sicherzustellen. Die Reaktion kann wie folgt dargestellt werden:

R3N+R′X→R3NR′X

wobei ( R ) und ( R’ ) Alkylgruppen sind und ( X ) ein Halogenidion ist .

Industrielle Produktionsverfahren: Die industrielle Produktion von quaternären Ammoniumverbindungen, einschließlich Quaternium-24, umfasst oft die Hydrierung von Fettnitrilen, um primäre oder sekundäre Amine zu erzeugen. Diese Amine werden dann mit Alkylhalogeniden behandelt, um die gewünschten quaternären Ammoniumsalze zu bilden .

Analyse Chemischer Reaktionen

Reaktionstypen: Quaternium-24 unterliegt aufgrund seiner quaternären Ammoniumstruktur hauptsächlich Substitutionsreaktionen. Es ist relativ stabil und unreaktiv gegenüber starken Elektrophilen, Oxidationsmitteln und Säuren. Es kann unter geeigneten Bedingungen an nukleophilen Substitutionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Häufige Reagenzien sind Alkylhalogenide und tertiäre Amine. Die Reaktion erfolgt typischerweise unter milden Bedingungen.

Oxidation und Reduktion: Quaternium-24 ist aufgrund seiner quaternären Ammoniumstruktur stabil gegenüber Oxidations- und Reduktionsreaktionen.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, sind quaternäre Ammoniumsalze mit unterschiedlichen Alkylkettenlängen, abhängig von den verwendeten spezifischen Reagenzien .

Vergleich Mit ähnlichen Verbindungen

Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Cetrimonium Bromide: Used in cosmetics and pharmaceuticals for its surfactant and antimicrobial properties.

Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers

Uniqueness of Quaternium-24: Quaternium-24 is unique due to its specific alkyl chain lengths, which provide a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications .

Biologische Aktivität

Decyldimethyloctylammonium chloride, also known as Quaternium-24, is a quaternary ammonium compound (QAC) with significant biological activity. Its applications range from disinfectants to antiseptics, and its effects on various biological systems have been the subject of numerous studies. This article reviews the biological activity of decyldimethyloctylammonium chloride, focusing on its antimicrobial properties, immunological effects, and potential toxicity.

- Chemical Formula : CHClN

- Molecular Weight : 334.03 g/mol

- CAS Number : 32426-11-2

Decyldimethyloctylammonium chloride is characterized by a long hydrocarbon chain that contributes to its surfactant properties and biological interactions.

Antimicrobial Activity

Decyldimethyloctylammonium chloride exhibits potent antimicrobial activity against a variety of pathogens. Its mechanism of action typically involves disrupting microbial cell membranes, leading to cell lysis.

Efficacy Against Pathogens

A study highlighted the effectiveness of QACs, including decyldimethyloctylammonium chloride, in reducing the incidence of healthcare-associated infections. Specifically, daily bathing with wipes containing this compound significantly decreased central venous line-associated infections caused by Gram-positive bacteria in intensive care unit (ICU) patients:

| Infection Type | Control Group Incidence (per 1000 days) | Intervention Group Incidence (per 1000 days) |

|---|---|---|

| Central Venous Line Infections | 16.39 | 7.28 |

| Surgical ICU | 12.1 | 5.7 |

| Medical ICU | 21.2 | 9.3 |

This data indicates a statistically significant reduction in infection rates (p < 0.01), suggesting that decyldimethyloctylammonium chloride can be an effective agent for infection control in clinical settings .

Immunological Effects

Research has shown that exposure to decyldimethyloctylammonium chloride can influence immune responses. In a study examining its effects on lymphocyte proliferation, it was observed that exposure led to an increase in activated CD4+ and CD8+ T-cells in draining lymph nodes:

- Increased Immune Cell Activation :

- CD4+ T-cells: Significant increase post-exposure.

- CD8+ T-cells: Higher activation percentages compared to controls.

These findings suggest that decyldimethyloctylammonium chloride may induce a TH1-mediated hypersensitivity response rather than a typical TH2 (IgE-mediated) response seen with other allergens .

Toxicological Profile

Despite its beneficial antimicrobial properties, the safety profile of decyldimethyloctylammonium chloride must be considered:

Toxicity Studies

- Dermal Exposure : Studies indicate low dermal absorption and minimal systemic toxicity following repeated exposure.

- Organ Toxicity : Observations from chronic toxicity studies revealed local irritation without significant systemic effects.

- Genotoxicity : Current evidence suggests that decyldimethyloctylammonium chloride is non-mutagenic and does not induce chromosomal aberrations .

Case Studies

Several case studies have documented the use of decyldimethyloctylammonium chloride in clinical settings:

- ICU Bathing Protocol : A randomized controlled trial demonstrated reduced infection rates when ICU patients were bathed with wipes containing this compound compared to standard cleansing methods .

- Environmental Sampling : Research analyzing dust samples for QACs found decyldimethyloctylammonium chloride among other compounds, highlighting its prevalence in various environments and potential implications for public health .

Eigenschaften

IUPAC Name |

decyl-dimethyl-octylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-14-16-18-20-21(3,4)19-17-15-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXCDVTWABNWLW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

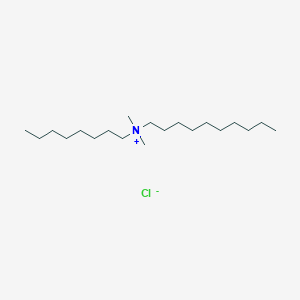

CCCCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035549 | |

| Record name | Octyl decyl dimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Green powder; [Airkem Professional Products MSDS] | |

| Record name | 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl dimethyl octyl ammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32426-11-2 | |

| Record name | Octyldecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32426-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl dimethyl octyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternium-24 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl decyl dimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyldimethyloctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUATERNIUM-24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2NG1539G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.